molecular formula C5H2BrF2N B1289813 3-Bromo-2,6-difluoropyridine CAS No. 80392-79-6

3-Bromo-2,6-difluoropyridine

Cat. No.: B1289813
CAS No.: 80392-79-6
M. Wt: 193.98 g/mol
InChI Key: GLWVPTDEVHPILQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-2,6-difluoropyridine plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between this compound and these enzymes can lead to the inhibition or activation of the enzymes, affecting the metabolic pathways of the compounds they process .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity. This modulation can result in altered cellular responses, such as changes in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular activity. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds, leading to changes in their bioavailability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. The transport and distribution of this compound are critical factors in determining its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the interactions of this compound with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluoropyridine typically involves halogenation reactions. One common method is the fluorination of pyridine derivatives. For example, 3-Bromo-2-nitropyridine can be reacted with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation processes. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced fluorination techniques and optimized reaction conditions are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2,6-difluoropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology and neurology.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

  • 2-Bromo-3,6-difluoropyridine
  • 3-Bromo-5,6-dihydropyridin-2-ones
  • 2-Fluoro-3-bromopyridine

Comparison: 3-Bromo-2,6-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and properties compared to other halogenated pyridines. For example, 2-Bromo-3,6-difluoropyridine has a different substitution pattern, which can lead to variations in reactivity and applications .

Properties

IUPAC Name

3-bromo-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWVPTDEVHPILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599695
Record name 3-Bromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80392-79-6
Record name 3-Bromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-2,6-DIFLUOROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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